Fmoc-Ser(tBu)-OH
Overview
Description
Fmoc-Ser(tBu)-OH, also known as Fmoc-Serine-t-Butyl Ester, is an important amino acid derivative used in peptide synthesis, chemical biology, and medicinal chemistry. It is a hydrophobic molecule that is used in the synthesis of peptides, proteins, and other bioactive molecules. Fmoc-Ser(tBu)-OH is a derivative of serine, an amino acid found in many proteins and peptides. It is a versatile reagent used in many different biochemical and biophysical studies.
Scientific research applications
Self-Assembly and Material Science: Fmoc-Ser(tBu)-OH demonstrates unique self-assembly properties, forming different morphologies under varying concentration and temperature conditions. This characteristic is significant for designing novel self-assembled architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Solid-Phase Peptide Synthesis: In solid-phase peptide synthesis, Fmoc-Ser(tBu)-OH can undergo unexpected levels of racemization under continuous-flow conditions. Research has identified protocols to minimize this racemization, which is crucial for the accurate synthesis of peptides (Fenza, Tancredi, Galoppini, & Rovero, 1998).
Stereoselective Polymer-Supported Synthesis: It has been used in the stereoselective synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives on a polymer support, showcasing its versatility in creating complex molecules (Králová et al., 2017).
Phosphoserine Peptide Synthesis: In the context of Alzheimer’s research, Fmoc-Ser(tBu)-OH plays a role in the solid-phase synthesis of tau phosphopeptides, significant in understanding Alzheimer’s Disease (Shapiro et al., 1996).
Chemical Transformations: It has been used in the stereocontrolled synthesis of Fmoc-β-nitroalanine, demonstrating its utility in complex chemical transformations (Chauhan & Wilk, 2010).
Peptide Library Screening: Fmoc-Ser(tBu)-OH is utilized in the synthesis of peptide libraries for screening against protein tyrosine phosphatases, highlighting its application in enzymatic studies (Gopishetty et al., 2008).
Manufacturing Hydrophobic Peptides: It is also used in the synthesis of hydrophobic peptides, which are important in cancer vaccine development (Shakoori & Gangakhedkar, 2014).
Solid-Phase Peptide Synthesis Innovations: Research has explored the use of greener solvents in Fmoc/tBu solid-phase peptide synthesis, where Fmoc-Ser(tBu)-OH is frequently employed, contributing to more environmentally sustainable practices in peptide synthesis (Al Musaimi, de la Torre, & Albericio, 2020).
Collagen Peptide Synthesis: Fmoc-Ser(tBu)-OH has been used in the synthesis of collagen peptides, an important area in biomedical research (Ottl, Musiol, & Moroder, 1999).
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REITVGIIZHFVGU-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231254 | |
Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ser(tBu)-OH | |
CAS RN |
71989-33-8 | |
Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71989-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(tert-butyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fmoc-O-tert-butyl-L-serine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK6MDK63M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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